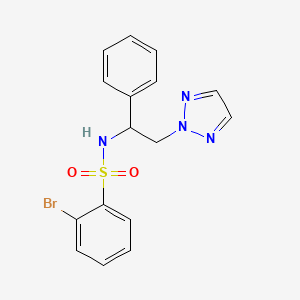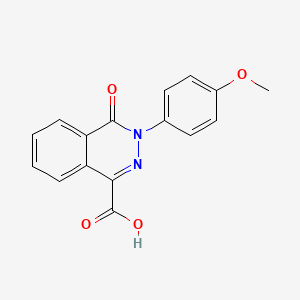
Acide 4-chloro-2-phénoxybenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-phenoxybenzoic acid is an organic compound with the molecular formula C13H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position is replaced by a chlorine atom, and the hydrogen atom at the second position is replaced by a phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
4-Chloro-2-phenoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
Target of Action
It’s structurally related to phenoxy herbicides, which are known to target plant growth processes .
Mode of Action
As a phenoxy compound, it may share similarities with other phenoxy herbicides, which typically act as synthetic auxins, disrupting plant growth by overstimulating certain growth processes .
Biochemical Pathways
Phenoxy herbicides are known to interfere with plant growth pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-phenoxybenzoic acid. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including related compounds, throughout the environment .
Analyse Biochimique
Biochemical Properties
It is known that benzylic compounds, such as 4-Chloro-2-phenoxybenzoic acid, can undergo various reactions including free radical bromination and nucleophilic substitution . These reactions could potentially interact with enzymes, proteins, and other biomolecules in the body, altering their function or activity.
Cellular Effects
Benzoic acid derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that chemical reactions, including those involving benzylic compounds, can change over time . This could potentially include changes in the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of different dosages of 4-Chloro-2-phenoxybenzoic acid in animal models are not well studied. It is known that the effects of chemical compounds can vary with different dosages . This could potentially include threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
It is known that benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions could potentially interact with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues in various ways . This could potentially include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation.
Subcellular Localization
It is known that chemical compounds can be localized to specific compartments or organelles within cells . This could potentially include targeting signals or post-translational modifications that direct the compound to specific locations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-2-phenoxybenzoic acid can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoic acid with phenol in the presence of a base, such as potassium carbonate, and a catalyst, such as copper(II) oxide. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Another method involves the Suzuki–Miyaura coupling reaction, where 4-chlorobenzoic acid is coupled with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate. This reaction is carried out in a solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods
Industrial production of 4-Chloro-2-phenoxybenzoic acid often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reactions are typically optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-phenoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include alcohols and aldehydes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzoic acid: Similar structure but lacks the phenoxy group.
2-Phenoxybenzoic acid: Similar structure but lacks the chlorine atom.
4-Chloro-2-methylphenoxyacetic acid: Similar structure but has a methyl group instead of a phenoxy group.
Uniqueness
4-Chloro-2-phenoxybenzoic acid is unique due to the presence of both the chlorine atom and the phenoxy group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
4-chloro-2-phenoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXQKEGQEBOTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2448168.png)
![3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2448169.png)
![2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2448170.png)
![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2448173.png)
![1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2448174.png)
![N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2448176.png)


![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2448181.png)
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2448186.png)
![ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2448187.png)
![3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2448188.png)
![N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2448189.png)
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2448190.png)
